3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a benzene ring substituted with a chlorine atom at position 3, a methyl group at position 4, and a sulfonamide group linked to an octahydro-1,4-benzodioxin moiety. Its synthesis likely follows methods analogous to related derivatives, such as the reaction of N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine with sulfonyl chlorides under basic conditions (e.g., Na₂CO₃ or LiH in DMF) . Characterization typically involves IR (confirming sulfonamide S=O and N–H stretches), ¹H-NMR (for substituent positioning), and EI-MS (for molecular ion validation) .
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-chloro-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-10-2-4-12(9-13(10)16)22(18,19)17-11-3-5-14-15(8-11)21-7-6-20-14/h2,4,9,11,14-15,17H,3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSHXGLTDBGVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biochemical assays and as a probe to study biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- aureus) or Gram-negative (P. The target compound’s 3-Cl and 4-CH₃ substituents could further reduce solubility or target binding, though experimental validation is needed.
- Crystallographic Behavior : The fluorinated analog (4-F substituent) forms hydrogen-bonded C(4) chains in its crystal structure, a feature influenced by substituent electronegativity. The target compound’s 3-Cl group, being bulkier and less electronegative than F, may alter packing efficiency or intermolecular interactions .
- COX-2 Inhibition Trends : In other sulfonamide derivatives (e.g., 1c), para-substituents like OCH₃ enhance COX-2 inhibition compared to unsubstituted or halogenated analogs. The target compound’s 3-Cl and 4-CH₃ groups, positioned meta and para to the sulfonamide, may sterically hinder enzyme binding or reduce electronic effects critical for activity .
Substituent Effects on Activity
- Electron-Withdrawing vs. Electron-Donating Groups: Halogens (Cl, F): May enhance metabolic stability but reduce solubility. Methoxy (OCH₃): Enhances electronic interactions with enzyme active sites, as seen in COX-2 inhibitors .
Critical Analysis of Contradictions and Gaps
- Antibacterial vs. Enzyme-Targeted Activity : While the parent sulfonamides lack antibacterial effects, their structural analogs show promise in enzyme inhibition (e.g., COX-2), highlighting the need for target-specific optimization .
- Data Limitations : Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related molecules, emphasizing the need for targeted assays.
Biological Activity
3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a chemical compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A benzene sulfonamide core.
- A 3-chloro substituent.
- An octahydrobenzo[b][1,4]dioxin moiety.
This structural configuration is crucial for its biological interactions and activities.
Research indicates that compounds with sulfonamide groups often exhibit various biological activities, including:
- Inhibition of carbonic anhydrase , which plays a role in regulating acid-base balance and fluid secretion.
- Antimicrobial properties , as seen in many sulfonamide derivatives that interfere with bacterial folate synthesis.
Cardiovascular Effects
A study highlighted the impact of sulfonamide derivatives on cardiovascular parameters. The compound was evaluated for its effects on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain sulfonamides could significantly alter perfusion pressure, suggesting potential therapeutic benefits in treating cardiovascular diseases .
Anticancer Activity
Another area of interest is the anticancer potential of sulfonamide derivatives. Compounds similar to this compound have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Study 1: Perfusion Pressure Modulation
In an experimental setup involving isolated rat hearts, various doses of benzenesulfonamide derivatives were administered to assess their impact on coronary resistance and perfusion pressure. The findings suggested that specific derivatives could lower coronary resistance effectively compared to control conditions (p = 0.05) .
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
Study 2: Antimicrobial Activity
A comparative analysis of various sulfonamide compounds demonstrated significant antimicrobial activity against a range of bacterial strains. The mechanism was attributed to the inhibition of dihydropteroate synthase, an essential enzyme in folate biosynthesis .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled using computational tools like SwissADME . These models help predict how the compound behaves in biological systems.
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for 3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and cyclization steps. For example, the sulfonamide group is introduced via reaction of 3-chloro-4-methylbenzenesulfonyl chloride with octahydro-1,4-benzodioxin-6-amine under alkaline conditions (pH 9–10) using Na₂CO₃ as a base . Solvents like dichloromethane or DMF improve solubility, while inert atmospheres (N₂/Ar) minimize oxidation side reactions. Yield optimization requires precise stoichiometric control and TLC monitoring (e.g., hexane:ethyl acetate 3:1) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for methyl (δ ~2.3 ppm) and chloro substituents (downfield shifts due to electron-withdrawing effects). The octahydrobenzodioxin moiety shows distinct multiplet patterns for fused oxygenated rings .
- HRMS : Confirm molecular formula (e.g., C₁₈H₂₃ClN₂O₄S) with <5 ppm mass accuracy .
- IR : Sulfonamide S=O stretches appear at ~1346 cm⁻¹ and 1157 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfonamide group in cross-coupling or functionalization reactions?
- Methodological Answer : The sulfonamide’s electron-deficient benzene ring directs electrophilic substitutions to the para position. Steric hindrance from the octahydrobenzodioxin group limits accessibility for bulky reagents. For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. Kinetic studies show reaction rates decrease by ~40% compared to less hindered analogs .
Q. What computational strategies are effective for predicting binding affinities of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for estrogen receptors). The chloro-methyl-benzene moiety shows hydrophobic interactions in pocket residues.
- MD Simulations : AMBER force fields reveal stable binding via hydrogen bonds between the sulfonamide oxygen and Lys231 (ΔG ~-8.2 kcal/mol) .
- QSAR Models : Correlate logP (2.8) and polar surface area (89 Ų) with membrane permeability .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in mechanistic studies?
- Methodological Answer :
- Dose-Response Assays : Test across concentrations (1–100 μM) to distinguish specific vs. nonspecific effects. For example, IC₅₀ values <10 μM suggest target-specific cytotoxicity, while higher values may indicate membrane disruption .
- Gene Knockdown : Use siRNA to silence putative targets (e.g., COX-2) and observe rescue effects.
- Metabolomic Profiling : LC-MS/MS identifies off-target metabolites (e.g., glutathione depletion) linked to oxidative stress .
Data Contradiction Analysis
Q. Why do reported solubility values vary significantly across studies, and how can experimental reproducibility be improved?
- Methodological Answer : Discrepancies arise from solvent purity (e.g., DMSO vs. aqueous buffers) and crystallization methods. For reproducible solubility:
- Standardized Protocols : Use USP purified water and degassed solvents.
- HPLC Purity Threshold : >98% by area under the curve (λ = 254 nm).
- Thermodynamic Solubility : Shake-flask method at 25°C (reported range: 0.12–0.45 mg/mL in PBS) .
Experimental Design
Q. What in vitro assays are optimal for evaluating the compound’s inhibition of cyclooxygenase (COX) isoforms?
- Methodological Answer :
- COX-1/COX-2 Selectivity : Use colorimetric assays (Cayman Chemical) with purified enzymes. Pre-incubate the compound (1–50 μM) with arachidonic acid substrate.
- IC₅₀ Determination : Fit dose-response curves to Hill equations. Typical COX-2 selectivity ratios for this compound range from 5:1 to 10:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
